![molecular formula C18H16O3 B14257852 4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol CAS No. 166762-97-6](/img/structure/B14257852.png)
4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol is a chemical compound with the molecular formula C18H16O3 and a molecular weight of 280.318 g/mol It is characterized by the presence of a phenol group, a methoxyphenoxy group, and a penten-1-ynyl chain
Méthodes De Préparation
The synthesis of 4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and 4-bromophenol.
Reaction Conditions: The key steps involve coupling reactions, such as Sonogashira coupling, to form the enynyl chain. The reaction conditions often include the use of palladium catalysts, copper iodide, and bases like triethylamine.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The enynyl chain can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide to form phenoxide ions.
Applications De Recherche Scientifique
4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the enynyl chain can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol can be compared with similar compounds such as:
1-Methoxy-4-[5-(4-methoxyphenoxy)-3-penten-1-ynyl]benzene: This compound has a similar structure but differs in the position of the methoxy group.
4-[(3Z)-5-(4-Methoxyphenoxy)-3-penten-1-yn-1-yl]phenol: This is an isomer with a different configuration of the enynyl chain.
Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-: This compound has a similar phenol and methoxy group but differs in the length and structure of the alkenyl chain.
Propriétés
Numéro CAS |
166762-97-6 |
|---|---|
Formule moléculaire |
C18H16O3 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
4-[5-(4-methoxyphenoxy)pent-3-en-1-ynyl]phenol |
InChI |
InChI=1S/C18H16O3/c1-20-17-10-12-18(13-11-17)21-14-4-2-3-5-15-6-8-16(19)9-7-15/h2,4,6-13,19H,14H2,1H3 |
Clé InChI |
MYCBDFJVVJREPO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC=CC#CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


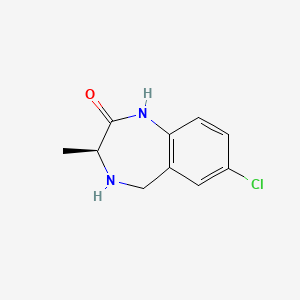
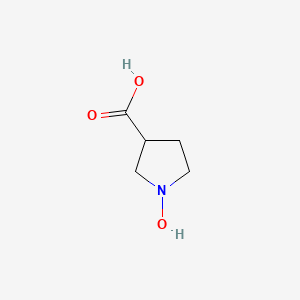
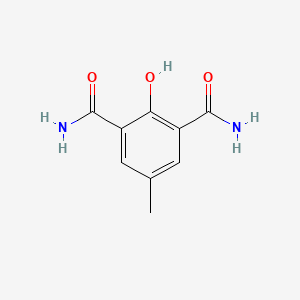
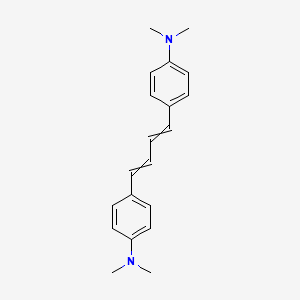
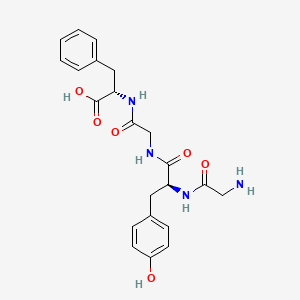
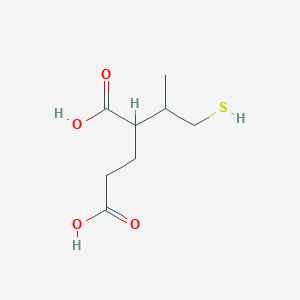
![N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide](/img/structure/B14257795.png)

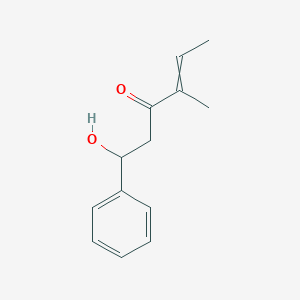
![Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]-](/img/structure/B14257812.png)
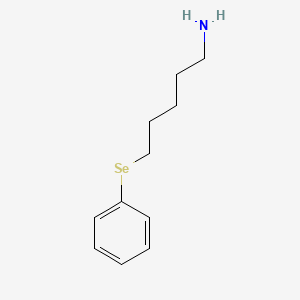
![2'-Methoxy[1,1'-binaphthalene]-2-thiol](/img/structure/B14257822.png)
stannane](/img/structure/B14257842.png)

